N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine
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Overview
Description
N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is a complex organic compound that features a quinazolinone moiety, a cyclohexane ring, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Cyclohexane Ring: The quinazolinone derivative is then reacted with a cyclohexylmethyl halide in the presence of a base such as potassium carbonate to form the trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane intermediate.
Coupling with L-Phenylalanine: The final step involves coupling the cyclohexane intermediate with L-phenylalanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the quinazolinone can yield dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexane ring and the quinazolinone nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It is being explored for its anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-oxoquinazoline and its derivatives share the quinazolinone core and exhibit similar biological activities.
Cyclohexane Derivatives: Compounds such as trans-4-cyclohexylmethyl derivatives are structurally related and can undergo similar chemical reactions.
Amino Acid Derivatives: L-phenylalanine derivatives are commonly used in peptide synthesis and share similar chemical properties.
Uniqueness
N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is unique due to its combination of a quinazolinone moiety, a cyclohexane ring, and an amino acid derivative. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H27N3O4/c29-23(27-22(25(31)32)14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-28-16-26-21-9-5-4-8-20(21)24(28)30/h1-9,16,18-19,22H,10-15H2,(H,27,29)(H,31,32)/t18?,19?,22-/m0/s1 |
InChI Key |
DWQIWIVOLGFWKS-AJTFCVKESA-N |
Isomeric SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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